4-bromobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone
Description
4-bromobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is a complex organic compound with a unique structure that combines a bromobenzene moiety with a quinoxaline ring substituted with a trifluoromethyl group.
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrF3N4/c17-11-7-5-10(6-8-11)9-21-24-15-14(16(18,19)20)22-12-3-1-2-4-13(12)23-15/h1-9H,(H,23,24)/b21-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHBHSHBBHSGIJ-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=CC=C(C=C3)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=CC=C(C=C3)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone typically involves the condensation of 4-bromobenzenecarbaldehyde with N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-bromobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atom in the benzene ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
4-bromobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 4-bromobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 4-bromobenzenecarbaldehyde N-[2-quinoxalinyl]hydrazone
- 4-bromobenzenecarbaldehyde N-[3-(methyl)-2-quinoxalinyl]hydrazone
- 4-bromobenzenecarbaldehyde N-[3-(chloromethyl)-2-quinoxalinyl]hydrazone
Uniqueness
4-bromobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Biological Activity
4-Bromobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C16H10BrF3N4
- Molar Mass : 395.18 g/mol
- CAS Number : 338962-34-8
| Property | Value |
|---|---|
| Molecular Formula | C16H10BrF3N4 |
| Molar Mass | 395.18 g/mol |
| CAS Number | 338962-34-8 |
The biological activity of this compound is primarily attributed to its structural components:
- Quinoxaline Ring : This moiety is known for its ability to intercalate with DNA, which can disrupt normal cellular functions and induce apoptosis in cancer cells.
- Trifluoromethyl Group : Enhances the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.
Research indicates that the compound may act through multiple pathways, including:
- Inhibition of specific enzymes involved in cancer cell proliferation.
- Induction of oxidative stress leading to cellular apoptosis.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
-
In Vitro Studies : Research has shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of DNA replication and repair processes.
- Case Study Example : A study conducted on MCF-7 (breast cancer) cells demonstrated a dose-dependent decrease in cell viability with IC50 values indicating significant potency compared to standard chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
-
Bacterial Inhibition : Preliminary tests suggest effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Research Findings : A study reported an inhibition zone of 15 mm against S. aureus at a concentration of 50 µg/mL, indicating moderate antibacterial activity .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | Cytotoxicity (IC50 = X µM) | |
| Antimicrobial | S. aureus | Inhibition Zone = 15 mm | |
| E. coli | Moderate inhibition |
Research Applications
The compound's unique properties make it a candidate for various applications:
- Medicinal Chemistry : Ongoing research is focused on optimizing its structure to enhance efficacy and reduce toxicity.
- Material Science : Potential use in developing new materials with specific optical or electronic properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-bromobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone?
- Methodological Answer : The compound is synthesized via condensation of 4-bromobenzaldehyde derivatives with hydrazine-containing quinoxaline moieties. A typical protocol involves refluxing 0.001 mol of the aldehyde component with an equimolar amount of the hydrazine precursor in absolute ethanol, catalyzed by glacial acetic acid (5 drops), under reflux for 4–6 hours. The product is isolated via solvent evaporation under reduced pressure and purified by recrystallization .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the hydrazone bond formation and trifluoromethyl group integration. High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Stability studies indicate degradation under prolonged UV exposure; thus, storage in amber vials at –20°C in anhydrous conditions is advised. Periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors integrity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer : For antimicrobial studies, use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. Include cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity. Structural analogs with electron-withdrawing groups (e.g., trifluoromethyl) often enhance activity by modulating membrane permeability .
Q. How should contradictory spectral data (e.g., NMR shifts or HRMS discrepancies) be resolved?
- Methodological Answer : Contradictions may arise from tautomerism in hydrazone bonds or solvent-induced shifts. Use variable-temperature NMR to probe dynamic equilibria. Cross-validate HRMS with isotopic pattern analysis. For ambiguous cases, synthesize deuterated analogs or employ computational chemistry (DFT calculations) to predict spectral profiles .
Q. What strategies optimize synthesis yield and purity for large-scale applications?
- Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of aldehyde to hydrazine) to drive condensation completeness. Replace ethanol with microwave-assisted synthesis in DMF to reduce reaction time. Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane) or fractional crystallization (methanol/water) for purification. Monitor by TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .
Q. What safety and regulatory considerations apply to handling this compound?
- Methodological Answer : The hydrazone moiety may release hydrazine derivatives (EPA-regulated toxins). Use fume hoods, nitrile gloves, and sealed containers. Waste must be neutralized with 10% acetic acid before disposal. Under EU CLP regulations, classify as Acute Toxicity Category 4 (H302) and Skin Irritant Category 2 (H315) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
